![molecular formula C20H21ClFN3O3 B2515723 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954025-17-3](/img/structure/B2515723.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
This compound is an oxalamide derivative, which contains two amide groups. The molecule also has a 3-chloro-4-fluorophenyl group and a 2-phenylmorpholinoethyl group attached to the nitrogen atoms of the oxalamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the 3-chloro-4-fluorophenyl and 2-phenylmorpholinoethyl groups attached to the nitrogen atoms . Techniques such as NMR and IR spectroscopy, as well as mass spectrometry, would typically be used to analyze and confirm the structure .Chemical Reactions Analysis
As an amide, this compound could potentially undergo reactions such as hydrolysis, especially under acidic or basic conditions. The presence of the chloro and fluoro substituents on the phenyl ring might also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar amide groups, and the nonpolar phenyl rings. It’s likely to have a relatively high boiling point due to the presence of the amide groups, which can form hydrogen bonds .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure, incorporating both oxalamide and phenylmorpholino moieties, suggests potential therapeutic applications. Researchers have explored its interactions with biological targets, such as enzymes or receptors, to design novel drugs. The 1,2,3-triazole scaffold, present in this compound, has been associated with significant biological activities . Further investigations could focus on optimizing its binding affinity and pharmacokinetic properties.
Future Directions
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3/c21-16-12-15(6-7-17(16)22)24-20(27)19(26)23-8-9-25-10-11-28-18(13-25)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPVGOKJTYSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide |
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